![molecular formula C22H19ClN2O3 B308973 3-[(3-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B308973.png)
3-[(3-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is also known as CB-30865, and it has been extensively studied for its potential therapeutic applications.
作用機序
The mechanism of action of 3-[(3-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)benzamide is not fully understood. However, it has been suggested that this compound exerts its anticancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDACs, CB-30865 can induce the expression of genes that promote apoptosis and reduce the expression of genes that promote cell proliferation. In addition, CB-30865 has been shown to inhibit the aggregation of amyloid-beta peptides by binding to the peptides and preventing them from forming toxic oligomers and fibrils.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to induce apoptosis in cancer cells, reduce cell proliferation, and inhibit the aggregation of amyloid-beta peptides. In addition, CB-30865 has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One advantage of using 3-[(3-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)benzamide in lab experiments is its potent anticancer and anti-Alzheimer's disease properties. This compound has been shown to be effective in various cancer cell lines and in animal models of Alzheimer's disease. Another advantage is that the synthesis method for CB-30865 is reliable and efficient, which makes it easy to produce in large quantities.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to optimize its use and to develop new therapeutic applications. Another limitation is that CB-30865 may have off-target effects, which could lead to unwanted side effects.
将来の方向性
There are many future directions for the study of 3-[(3-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)benzamide. One direction is to further investigate its mechanism of action and to identify its molecular targets. This could lead to the development of new therapeutic applications for CB-30865. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models and in humans. This would provide valuable information about its safety and efficacy in vivo. Finally, future studies could focus on developing new analogs of CB-30865 with improved potency and selectivity for its molecular targets.
合成法
The synthesis of 3-[(3-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)benzamide involves the reaction of 3-chlorobenzoyl chloride with 2-ethoxyaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with benzoyl chloride to produce the final product. This synthesis method has been reported in the literature, and it is a reliable and efficient way to produce this compound.
科学的研究の応用
3-[(3-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)benzamide has been studied for its potential therapeutic applications. It has been shown to have anticancer properties, and it has been tested in various cancer cell lines. CB-30865 has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. This compound has also been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to be a major contributor to the pathogenesis of Alzheimer's disease.
特性
分子式 |
C22H19ClN2O3 |
|---|---|
分子量 |
394.8 g/mol |
IUPAC名 |
3-[(3-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C22H19ClN2O3/c1-2-28-20-12-4-3-11-19(20)25-22(27)16-8-6-10-18(14-16)24-21(26)15-7-5-9-17(23)13-15/h3-14H,2H2,1H3,(H,24,26)(H,25,27) |
InChIキー |
NCKFBOZFTMGCTG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl |
正規SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



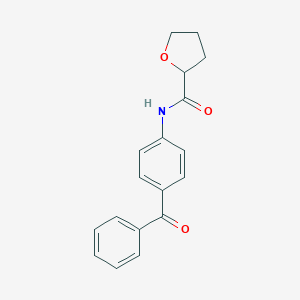
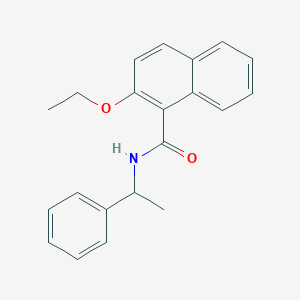
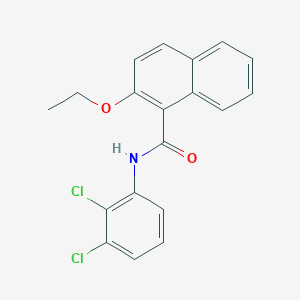
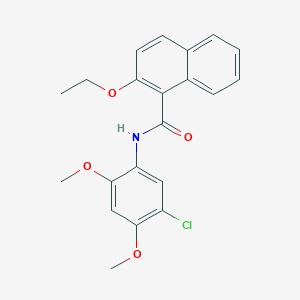
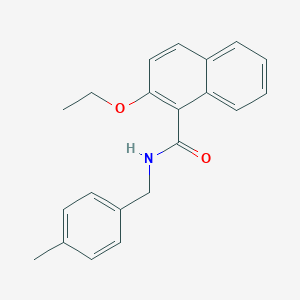
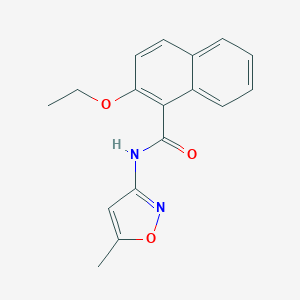

![4-chloro-N-(2-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308904.png)
![4-chloro-N-(2,3-dimethylphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308905.png)
![4-chloro-N-(4-fluorophenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308906.png)

![N-(4-chlorophenyl)-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308911.png)
![N-(3-methylphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308912.png)
![4-chloro-3-[(2-phenoxypropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308913.png)